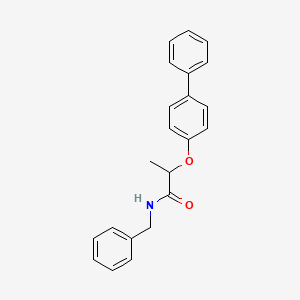![molecular formula C16H22N2O4S B4174338 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4174338.png)
4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-[Allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
The compound 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, which can help in the treatment of inflammatory diseases. It has also been found to inhibit the growth of cancer cells, which can help in the treatment of cancer. Additionally, it has been found to have antibacterial activity, which can help in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
The compound 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have low toxicity, which makes it a suitable candidate for further research. Another advantage is that it has been found to have good solubility in water, which makes it easy to use in experiments. One limitation is that it is a synthetic compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of diabetes. Additionally, further research can be done to explore its potential use in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, the compound 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method has been studied, and its mechanism of action has been explored. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has low toxicity. Further research can be done to explore its potential use in the treatment of Alzheimer's disease, diabetes, and other fields.
Scientific Research Applications
The compound 4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-10-18(23(2,20)21)14-8-6-13(7-9-14)16(19)17-12-15-5-4-11-22-15/h3,6-9,15H,1,4-5,10-12H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNASWCLYTXQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)
![2-[(6-ethoxy-3-pyridazinyl)oxy]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B4174267.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide](/img/structure/B4174270.png)


![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4174281.png)
![4-benzyl-1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4174283.png)

![4-benzoylbenzyl N-[(3-nitrophenyl)sulfonyl]glycinate](/img/structure/B4174293.png)
![ethyl 4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoate](/img/structure/B4174296.png)
![2-(4-methoxyphenyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174304.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4174321.png)
![2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174343.png)
![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)